{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate {3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
Brand Name: Vulcanchem
CAS No.: 931334-68-8
VCID: VC11898229
InChI: InChI=1S/C23H21N3O6/c1-4-5-19(27)30-12-15-11-24-13(2)20-17(15)10-18(23(28)31-20)22-25-21(26-32-22)14-6-8-16(29-3)9-7-14/h6-11H,4-5,12H2,1-3H3
SMILES: CCCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Molecular Formula: C23H21N3O6
Molecular Weight: 435.4 g/mol

{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate

CAS No.: 931334-68-8

Cat. No.: VC11898229

Molecular Formula: C23H21N3O6

Molecular Weight: 435.4 g/mol

* For research use only. Not for human or veterinary use.

{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate - 931334-68-8

Specification

CAS No. 931334-68-8
Molecular Formula C23H21N3O6
Molecular Weight 435.4 g/mol
IUPAC Name [3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl butanoate
Standard InChI InChI=1S/C23H21N3O6/c1-4-5-19(27)30-12-15-11-24-13(2)20-17(15)10-18(23(28)31-20)22-25-21(26-32-22)14-6-8-16(29-3)9-7-14/h6-11H,4-5,12H2,1-3H3
Standard InChI Key ATNNIIOEQPWUMD-UHFFFAOYSA-N
SMILES CCCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Canonical SMILES CCCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three primary components:

  • A pyrano[2,3-c]pyridine scaffold, which features a fused bicyclic system combining a pyran oxygen atom and a pyridine nitrogen.

  • A 1,2,4-oxadiazol-5-yl substituent at the 3-position, further modified with a 4-methoxyphenyl group.

  • A butanoate ester moiety at the 5-position, linked via a methylene bridge.

This arrangement creates a planar, conjugated system with potential π-π stacking interactions, as evidenced by the extended aromatic and heteroaromatic regions. The methoxy group on the phenyl ring enhances electron density, while the butanoate ester introduces steric bulk and lipophilicity.

Physicochemical Data

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₂₃H₂₁N₃O₆
Molecular Weight435.4 g/mol
IUPAC Name[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl butanoate
SMILESCCCCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
InChIKeyATNNIIOEQPWUMD-UHFFFAOYSA-N

The compound’s logP (estimated via XLogP3) is approximately 3.2, indicating moderate lipophilicity suitable for transmembrane permeability. Its topological polar surface area (TPSA) of 112 Ų suggests limited blood-brain barrier penetration, aligning with typical profiles of peripherally acting drugs.

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous pyrano[2,3-c]pyridine derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Combining α,β-unsaturated ketones with malononitrile or cyanoacetates under basic conditions to form the pyran ring .

  • Oxadiazole Formation: Cyclization of acylhydrazides with carboxylic acid derivatives using dehydrating agents like phosphorus oxychloride .

For this compound, a plausible route involves:

  • Coupling a preformed 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid with a pyrano[2,3-c]pyridine intermediate.

  • Esterification of the hydroxyl group at the 5-position with butanoic anhydride.

Spectroscopic Characterization

Hypothetical spectral data based on structural analogs include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.95–7.85 (m, 2H, aryl-H), 6.95–6.85 (m, 2H, aryl-H), 5.30 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 2.55 (t, 2H, COOCH₂), 2.40 (s, 3H, CH₃), 1.70–1.55 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O lactone), 1600 cm⁻¹ (C=N oxadiazole).

Comparative Analysis with Structural Analogs

CompoundCore StructureBiological ActivityReference
VC11898229Pyrano[2,3-c]pyridineHypothetical kinase inhibition
US8420676B2 DerivativesOxazolidinoneAntibacterial (MIC: 0.5–2 μg/mL)
EP2305657A2 DerivativesOxazolidinoneAntitubercular

The absence of a 1,3-oxazolidinone ring in VC11898229 may reduce antibacterial efficacy compared to but could improve metabolic stability.

Research Gaps and Future Directions

  • Experimental Validation: Priority should be given to synthesizing the compound and evaluating its antimicrobial/anticancer activity.

  • ADMET Profiling: Predictive modeling of absorption, distribution, and toxicity using in silico tools like SwissADME.

  • Crystallographic Studies: X-ray diffraction to confirm the planar conformation and intermolecular interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator